Trinonyl phosphate
Overview
Description
Trinonyl phosphate is an organic phosphorus compound with the molecular formula C27H57O4P. It is a triester of phosphoric acid and nonyl alcohol. This compound is known for its use as a plasticizer, flame retardant, and solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trinonyl phosphate can be synthesized through the esterification of phosphoric acid with nonyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with nonyl alcohol in the presence of a base. The reaction is carried out in a solvent such as toluene or xylene to control the reaction temperature and improve the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Trinonyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and nonyl alcohol.
Oxidation: this compound can be oxidized to form phosphoric acid derivatives.
Substitution: The nonyl groups in this compound can be substituted with other alkyl or aryl groups under appropriate reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: Phosphoric acid and nonyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Alkyl or aryl phosphates.
Scientific Research Applications
Trinonyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins. It also serves as a flame retardant in various materials.
Biology: Employed as a solvent in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: Utilized as a solvent in the production of paints, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trinonyl phosphate involves its ability to interact with various molecular targets and pathways. As a plasticizer, it increases the flexibility and durability of polymers by reducing intermolecular forces between polymer chains. As a flame retardant, it forms a protective char layer on the surface of materials, preventing the spread of flames. In biological systems, this compound can form stable complexes with proteins and other biomolecules, enhancing their solubility and stability .
Comparison with Similar Compounds
Triphenyl phosphate: An aromatic organophosphate used as a flame retardant and plasticizer.
Triethyl phosphate: An aliphatic organophosphate used as a solvent and plasticizer.
Trioctyl phosphate: An aliphatic organophosphate used as a plasticizer and solvent.
Comparison: Trinonyl phosphate is unique due to its long nonyl chains, which provide superior plasticizing properties compared to shorter-chain phosphates like triethyl phosphate. It also offers better flame retardant properties than aromatic phosphates like triphenyl phosphate due to its higher thermal stability. Additionally, this compound’s ability to form stable complexes with biomolecules makes it a valuable compound in biological and medical research .
Properties
IUPAC Name |
trinonyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57O4P/c1-4-7-10-13-16-19-22-25-29-32(28,30-26-23-20-17-14-11-8-5-2)31-27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPCDOGRWDSSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOP(=O)(OCCCCCCCCC)OCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073998 | |
Record name | Trinonyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13018-37-6 | |
Record name | Trinonyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13018-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, trinonyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trinonyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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